2-(Benzylsulfanyl)-4-phenyl-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-(Benzylsulfanyl)-4-phenyl-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a benzylsulfanyl group at position 2, a phenyl group at position 4, and a trifluoromethyl group at position 6. These substituents confer unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-4-phenyl-6-(trifluoromethyl)pyrimidine can be achieved through several synthetic routes. One common method involves the use of a three-component coupling reaction. This reaction typically involves the use of functionalized enamines, triethyl orthoformate, and ammonium acetate under the catalysis of zinc chloride (ZnCl2). The reaction proceeds under mild conditions and provides good yields of the desired pyrimidine derivative .
Another method involves the use of a base-promoted intermolecular oxidation C-N bond formation. This reaction utilizes allylic compounds and amidines in the presence of oxygen as the sole oxidant. The reaction is environmentally friendly and offers high atom economy .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-4-phenyl-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group may yield sulfoxides or sulfones, while substitution reactions can lead to various substituted pyrimidine derivatives.
Scientific Research Applications
2-(Benzylsulfanyl)-4-phenyl-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-4-phenyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-(3-(Benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine: This compound is a small molecule activator of the glucagon-like peptide-1 receptor (GLP-1R) and exhibits glucose-dependent insulin secretion.
2-aryl-5-benzylpyrimidine-4,6-diamines: These compounds are synthesized from substituted 2-benzylidenemalononitriles and substituted benzamidines and have various biological activities.
Uniqueness
2-(Benzylsulfanyl)-4-phenyl-6-(trifluoromethyl)pyrimidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H13F3N2S |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-4-phenyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C18H13F3N2S/c19-18(20,21)16-11-15(14-9-5-2-6-10-14)22-17(23-16)24-12-13-7-3-1-4-8-13/h1-11H,12H2 |
InChI Key |
UJXCQXFTTDNKTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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